molecular formula C9H9F4N B12069189 (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine

(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine

Cat. No.: B12069189
M. Wt: 207.17 g/mol
InChI Key: ORMZUTUKBFFHRB-UHFFFAOYSA-N
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Description

(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine is a benzylamine-based compound that serves as a crucial synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its primary research value lies in its structural features, incorporating both a fluorine and a trifluoromethyl group on the benzyl ring, which are common in the design of bioactive molecules. These substituents can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This amine is particularly recognized for its role in the synthesis of potent and selective inhibitors of protein kinases. For instance, it is a key precursor in the preparation of pyrrolotriazine-4-one derivatives, which have been investigated as highly selective inhibitors of the VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) kinase pathway , a critical target in anti-angiogenesis cancer therapy. The mechanism of action for the final active pharmaceutical ingredients derived from this intermediate typically involves binding to the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent signal transduction. As a versatile building block, this compound enables researchers to explore structure-activity relationships (SAR) and develop novel therapeutic agents for oncology and other disease areas. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1-[5-fluoro-2-(trifluoromethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F4N/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

ORMZUTUKBFFHRB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-Fluoro-2-(trifluoromethyl)benzyl bromide.

    Nucleophilic Substitution: The benzyl bromide undergoes a nucleophilic substitution reaction with methylamine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound's unique structure allows it to interact effectively with biological targets such as enzymes and receptors. This interaction is crucial for pharmacodynamics and pharmacokinetics assessments, which are essential for evaluating therapeutic potential.
    • Compounds similar to (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine often exhibit pharmacological effects due to their ability to bind to specific biological sites. The fluorinated nature typically improves bioavailability and metabolic stability compared to non-fluorinated analogs.
  • Binding Studies :
    • Interaction studies utilize techniques like surface plasmon resonance and isothermal titration calorimetry to quantitatively assess binding affinities with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can lead to the development of more effective therapeutic agents.
  • Case Study: Anticancer Activity :
    • Research indicates that fluorinated compounds can exhibit enhanced anticancer activity due to improved cellular uptake and retention. For example, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models.

Material Science Applications

  • Synthesis of Advanced Materials :
    • The compound serves as a precursor in synthesizing advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance due to the presence of fluorine.
    • Its unique properties allow it to be incorporated into materials that exhibit specific functionalities, such as increased hydrophobicity or improved mechanical strength.
  • Fluorinated Ligands in Catalysis :
    • The compound can be utilized in the development of fluorinated ligands for catalytic applications. These ligands often provide better selectivity and reactivity in various chemical reactions due to their unique electronic properties .

Mechanism of Action

The mechanism of action of (5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, metabolic stability, and pharmacological relevance.

Structural Analogues

Compound Name Structural Features Key Differences Reference
(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine Benzyl core with 5-F, 2-CF₃, and methylamine Reference compound -
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine Thienopyrimidine core with chloro, morpholine, and methylamine Heterocyclic core vs. benzyl; increased polarity
5-Fluoro-N-methylpyridin-2-amine Pyridine ring with 5-F and methylamine Aromatic system (pyridine vs. benzene)
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine with trifluoromethyl, dimethylamine, and aniline substituent Dimethylamine vs. methylamine; additional aryl
(3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine Benzyl with 3-F and branched alkoxy-alkylamine Alkoxy chain vs. trifluoromethyl; 3-F vs. 5-F

Physicochemical Properties

  • LogP and Solubility: Substituents like trifluoromethyl (-CF₃) and fluorine significantly reduce lipophilicity compared to non-fluorinated analogs. For example, Isopropyl-(2-methoxy-ethyl)-methyl-amine (logP = 0.973) provides a benchmark for secondary amines, while trifluoromethyl groups in the target compound likely lower logP further due to increased polarity .

Metabolic Stability

highlights the metabolic stability of fluorinated amines in liver microsomes. For example:

  • Compound 22: No detectable metabolism in human/mouse microsomes at 60 mins. The trifluoromethyl group in the target compound may similarly impede oxidative metabolism, as seen in trifluorothymidine (), where the CF₃ group resists enzymatic degradation .

Pharmacological Relevance

  • Enzyme Inhibition: Thienopyrimidine-based amines () exhibit kinase inhibition, suggesting that the target compound’s benzylamine scaffold could be tailored for similar targets.
  • SSRI Potentiation : Fluorinated amines in were designed to block aliphatic amine metabolism, enhancing serotonin reuptake inhibition. The target’s CF₃ group may confer analogous metabolic resistance .

Data Tables

Table 1: Metabolic Stability of Selected Amines (Adapted from )

Compound Half-Life (Mouse, mins) Half-Life (Human, mins) Metabolic Pathway Inhibition
14 56 106 Moderate
21 154 Stable High
22 Stable Stable Complete

Table 2: Physicochemical Comparison

Compound logP (Predicted) Molecular Weight (g/mol) Water Solubility (logS)
This compound ~1.2 ~223 -1.5 (moderate)
5-Fluoro-N-methylpyridin-2-amine 0.5–1.0 126.13 -0.8
Isopropyl-(2-methoxy-ethyl)-methyl-amine 0.973 131.22 -0.52

Biological Activity

(5-Fluoro-2-trifluoromethyl-benzyl)-methyl-amine is a synthetic organic compound characterized by its unique fluorinated structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug development. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in determining the pharmacokinetics and pharmacodynamics of drug candidates.

Chemical Structure and Properties

The molecular formula of this compound includes carbon, hydrogen, fluorine, and nitrogen atoms, contributing to its unique chemical behavior. The trifluoromethyl group is known to significantly influence the compound's interaction with biological targets, enhancing binding affinity through increased hydrophobic interactions and potential hydrogen bonding capabilities.

The biological activity of this compound is primarily related to its interaction with various biological macromolecules, including proteins and nucleic acids. Studies have shown that compounds with similar structures often exhibit pharmacological effects due to their ability to bind effectively to specific biological sites. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to quantify these interactions.

Binding Affinity

Fluorinated compounds are known to show improved bioavailability and metabolic stability compared to their non-fluorinated counterparts. This characteristic is particularly beneficial in drug design as it can lead to enhanced therapeutic efficacy .

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, where compounds with similar fluorinated structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, a structurally related compound showed an IC50 value of 8.47 µM against MCF-7 breast cancer cells, indicating effective growth inhibition .
  • Antibacterial Properties : The introduction of trifluoromethyl groups has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar antibacterial properties .
  • Enzyme Inhibition : The compound's ability to bind to specific enzymes may lead to inhibition of critical pathways involved in disease progression. For example, docking studies have indicated strong binding affinities with matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of fluorinated compounds similar to this compound:

Study Findings IC50 Value Biological Target
Study ASignificant inhibition of MCF-7 cell proliferation8.47 µMBreast cancer cells
Study BEnhanced antibacterial activity against MRSA12.5–25 µg/mLStaphylococcus aureus
Study CStrong binding affinity with MMP-2 and MMP-9-9.0 kcal/molEnzyme inhibitors

Q & A

Q. What causes variability in biological assay results, and how can it be minimized?

  • Methodological Answer : Variability arises from differences in cell lines, assay conditions (pH, serum content), and compound stability. Standardized protocols (CLSI guidelines) and internal controls (reference antibiotics) reduce noise. Replicate experiments (n ≥ 3) and statistical analysis (ANOVA) are mandatory .

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